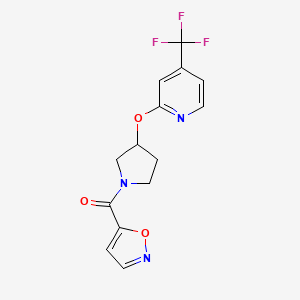

Isoxazol-5-yl(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Isoxazol-5-yl(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a chemical compound with the molecular formula C14H12F3N3O3 and a molecular weight of 327.263. Isoxazole, which is a part of this compound, is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . It has a wide spectrum of biological activities and therapeutic potential .

Synthesis Analysis

The synthesis of isoxazole derivatives, like the compound , is of prime importance due to their wide range of biological activities . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .Molecular Structure Analysis

The molecular structure of isoxazole derivatives has been an interesting field of study for decades . The substitution of various groups on the isoxazole ring imparts different activity .Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 327.263. More specific physical and chemical properties were not found in the search results.Scientific Research Applications

Structural Analysis and Heterocyclic Chemistry Applications

The study by Swamy et al. (2013) on isomorphous methyl- and chloro-substituted small heterocyclic analogues demonstrated the chlorine-methyl (Cl-Me) exchange rule in isoxazole and related compounds. This research highlights the complexity and the significance of structural disorders in these molecules, which can impact their detection in data mining procedures (Swamy et al., 2013).

Synthesis and Biological Activity

Sangepu et al. (2016) focused on synthesizing novel isoxazole, 1, 2, 4‐Oxadiazole, and (1H‐Pyrazol‐4‐yl)‐methanone Oxime derivatives from N‐Hydroxy‐1H‐pyrazole‐4‐carbimidoyl chloride, evaluating their antibacterial activity. This study underscores the potential of these compounds in developing new antibacterial agents (Sangepu et al., 2016).

Anticonvulsant Agents

Malik and Khan (2014) synthesized novel derivatives of isoxazole as sodium channel blockers and anticonvulsant agents. Their findings suggest that certain compounds exhibited significant potency as anticonvulsant agents, providing insights into the therapeutic applications of these heterocyclic compounds (Malik & Khan, 2014).

Material Science and Optical Properties

Volpi et al. (2017) explored the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, characterizing their optical properties. The research demonstrated how modifications to chemical structures could affect absorption and fluorescence spectra, offering potential applications in low-cost luminescent materials (Volpi et al., 2017).

Novel Bioactivation Pathway

Yu et al. (2011) elucidated a novel bioactivation pathway of a 3,4-unsubstituted isoxazole in human liver microsomes, revealing how isoxazole rings undergo enzyme-catalyzed cleavage. This study contributes to understanding the metabolic processes of isoxazole-containing compounds in biological systems (Yu et al., 2011).

Future Directions

Isoxazole and its derivatives have immense importance because of their wide spectrum of biological activities and therapeutic potential . Therefore, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .

properties

IUPAC Name |

1,2-oxazol-5-yl-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N3O3/c15-14(16,17)9-1-4-18-12(7-9)22-10-3-6-20(8-10)13(21)11-2-5-19-23-11/h1-2,4-5,7,10H,3,6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQTCWNXQZATGLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=CC=NO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoxazol-5-yl(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-fluorophenoxy)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2583060.png)

![(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2583064.png)

![Ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2583066.png)

![2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2583068.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B2583080.png)